

An In-depth Technical Guide to the Chemical Structure of Capri Blue GN

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Capri Blue**

Cat. No.: **B158454**

[Get Quote](#)

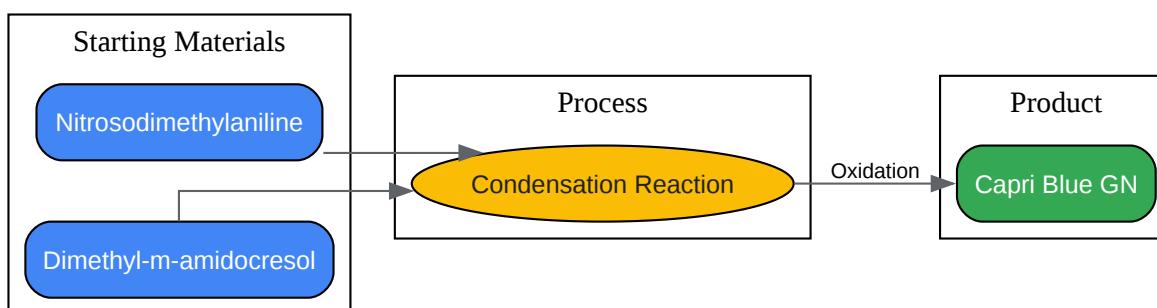
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of **Capri Blue** GN, a synthetic cationic dye. The information is curated for professionals in research and development who require detailed chemical data.

Chemical Identity and Structure

Capri Blue GN is a synthetic dye belonging to the phenoxazinium family of compounds.^[1] Its core structure is a tricyclic system composed of two benzene rings fused to an oxazine ring.^[1] The molecule's distinct blue color and cationic nature are attributed to the extended π -system across the phenoxazinium core and the presence of two dimethylamino functional groups at positions 3 and 7.^[1]

The systematic IUPAC name for **Capri Blue** GN is [7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium.^{[1][2]} The positive charge is delocalized across the conjugated framework of the molecule.^[1]


Physicochemical Properties

A summary of the key chemical identifiers and properties of **Capri Blue** GN is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	52886-80-3	[1] [2] [3] [4]
Molecular Formula	C ₁₆ H ₁₈ N ₃ O ⁺	[1] [2] [3] [4]
Molecular Weight	268.33 g/mol	[1] [2]
IUPAC Name	[7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium	[1] [2]
SMILES	CN(C)C1=CC2=C(C=C1)N=C3 C=CC(=--INVALID-LINK-- C)C=C3O2	[1] [2]
Synonyms	3,7-dimethylaminophenoazonium, 3,7-dimethylaminophenoazonium nitrate, capriblue GN	[1]

Synthesis Pathway

The synthesis of **Capri Blue** GN typically involves the condensation of nitrosodimethylaniline with dimethyl-m-amidocresol.[\[5\]](#) This reaction forms the core phenoxazinium structure. A generalized workflow for this type of synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis pathway for **Capri Blue** GN.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of **Capri Blue** GN are not extensively available in publicly accessible literature. However, the general synthesis involves a condensation reaction between appropriate aromatic amines and aldehydes or phenols.^{[1][5]}

General Synthesis Outline:

- Starting Materials: The synthesis typically begins with nitrosodimethylaniline and dimethyl-m-amidocresol.^[5]
- Condensation: These starting materials undergo a condensation reaction to form an intermediate compound.^[1]
- Oxidation: The intermediate is then oxidized to yield the final **Capri Blue** GN dye.

For characterization, standard analytical techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry would be employed to confirm the structure and purity of the synthesized compound.

Applications in Research

Capri Blue GN is primarily used as a biological stain in microscopy and histology.^[1] Its cationic nature facilitates binding to negatively charged cellular components like nucleic acids and proteins, providing sharp contrast for visualization.^[1] Its metachromatic properties, although limited, allow it to stain different tissue components in varying colors.^[1] These characteristics make it a valuable tool in biological research and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Capriblue GN | 52886-80-3 [smolecule.com]
- 2. capriblue GN | C16H18N3O+ | CID 162133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capriblue GN | 52886-80-3 [chemicalbook.com]
- 4. capriblue GN | 52886-80-3 [amp.chemicalbook.com]
- 5. Coloriasto: The Chemistry of Dyestuff. Dyestuffs. XXII. Azine, Oxazine and Thiazine Dyestuffs. [coloriasto.blogspot.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Capri Blue GN]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158454#what-is-the-chemical-structure-of-capri-blue-gn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com